The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc-Phe-OH
The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) is a pivotal amino acid derivative in the field of biochemistry, primarily serving as a fundamental building block in solid-phase peptide synthesis (SPPS). Its unique structural characteristics, particularly the fluorenylmethyloxycarbonyl (Fmoc) protecting group, allow for the controlled and efficient assembly of peptide chains. This technical guide provides an in-depth exploration of the properties, applications, and experimental protocols associated with Fmoc-Phe-OH, offering valuable insights for researchers and professionals in peptide chemistry and drug development.
Core Properties of Fmoc-Phe-OH
Fmoc-Phe-OH is a white to off-white crystalline powder with well-defined physical and chemical properties that are critical for its function in peptide synthesis.[1][2] The bulky, hydrophobic Fmoc group and the phenyl side chain of phenylalanine contribute to its solubility characteristics and handling properties.
| Property | Value |
| Molecular Formula | C₂₄H₂₁NO₄ |
| Molecular Weight | 387.43 g/mol [3] |
| CAS Number | 35661-40-6 |
| Appearance | White to light yellow crystal powder[1] |
| Melting Point | 180-188 °C[1] |
| Solubility | Soluble in Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1] Highly hydrophobic. |
| Storage Temperature | 2-8°C[4] |
| Optical Rotation | [α]20/D −37°, c = 1 in DMF |
The Central Role of Fmoc-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Phe-OH is in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides.[5] In this methodology, the peptide chain is assembled stepwise while anchored to an insoluble resin support. The Fmoc group serves as a temporary protecting group for the α-amino group of phenylalanine, preventing unwanted reactions during the coupling of the next amino acid in the sequence.[5]
The SPPS cycle involving Fmoc-Phe-OH can be broken down into three key stages: deprotection, coupling, and washing.
Experimental Protocols
This protocol describes the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3-5 minutes.
-
Drain the piperidine solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.[6]
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]
Caption: Fmoc deprotection workflow.
This protocol details the coupling of Fmoc-Phe-OH to the deprotected N-terminus of the resin-bound peptide chain.
Materials:
-
Deprotected peptide-resin
-
Fmoc-Phe-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
DMF
Procedure:
-
In a separate vessel, dissolve Fmoc-Phe-OH (3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) to the Fmoc-Phe-OH solution to pre-activate the carboxylic acid group.
-
Add the activated Fmoc-Phe-OH solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Caption: Peptide coupling workflow.
This protocol outlines the cleavage of the synthesized peptide from the resin support and the removal of any side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[7]
-
Cold diethyl ether
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.
-
Dry the purified peptide under vacuum.
Caption: Cleavage and deprotection workflow.
Beyond SPPS: Expanding Applications of Fmoc-Phe-OH
While its role in SPPS is paramount, the applications of Fmoc-Phe-OH extend to other areas of biochemical research and materials science.
-
Biomaterials: Fmoc-Phe-OH and its dipeptide derivative, Fmoc-Phe-Phe-OH, are known to self-assemble into hydrogels.[1] These biocompatible and biodegradable materials show great promise in tissue engineering, regenerative medicine, and drug delivery systems.[8]
-
Drug Development: As a key component in the synthesis of peptide-based therapeutics, Fmoc-Phe-OH is instrumental in the development of new drugs, including enzyme inhibitors and peptide vaccines.[6]
-
Biochemical Probes: The ability to incorporate Fmoc-Phe-OH into custom peptide sequences allows for the creation of molecular probes to study protein-protein interactions and enzyme mechanisms.[6]
Synthesis of Fmoc-Phe-OH
For researchers interested in the preparation of this key reagent, Fmoc-Phe-OH is typically synthesized by reacting L-phenylalanine with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) under basic conditions.
Experimental Protocol for Fmoc-Phe-OH Synthesis
Materials:
-
L-phenylalanine
-
10% aqueous sodium carbonate (Na₂CO₃) solution
-
Dioxane
-
9-fluorenylmethyl-chloroformate (Fmoc-Cl)
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve L-phenylalanine in a mixture of 10% aqueous Na₂CO₃ and dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Fmoc-Cl in dioxane to the L-phenylalanine solution with vigorous stirring.
-
Allow the reaction to proceed at 0°C for 4 hours and then at room temperature overnight.
-
Add water to the reaction mixture and wash with diethyl ether to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 2, which will precipitate the Fmoc-Phe-OH product.
-
Filter the white precipitate, wash with water, and dry under vacuum to yield Fmoc-Phe-OH.[9]
Conclusion
Fmoc-Phe-OH is an indispensable tool in modern biochemistry and drug discovery. Its well-characterized properties and central role in solid-phase peptide synthesis enable the creation of a vast array of peptides for research, therapeutic, and diagnostic applications. The detailed protocols and data presented in this guide are intended to equip researchers and scientists with the knowledge required to effectively utilize Fmoc-Phe-OH in their endeavors, fostering further innovation in the exciting field of peptide science.
References
- 1. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]
- 2. Fmoc-Phe-OH - CAS# 35661-40-6 - Activotec [activotec.com]
- 3. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]
